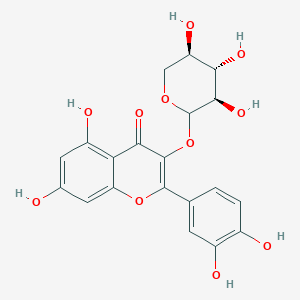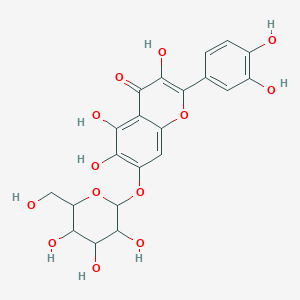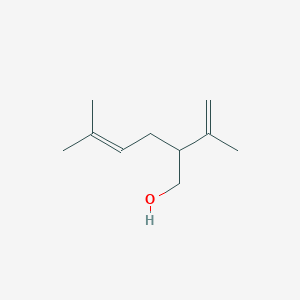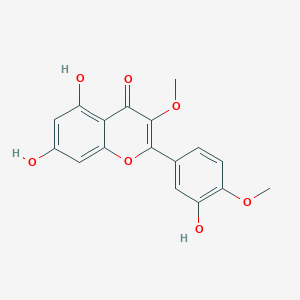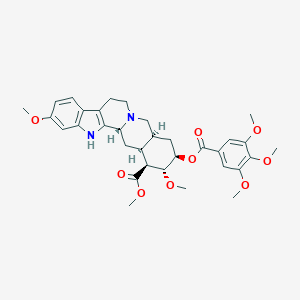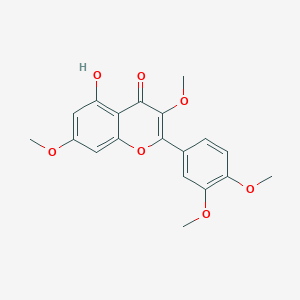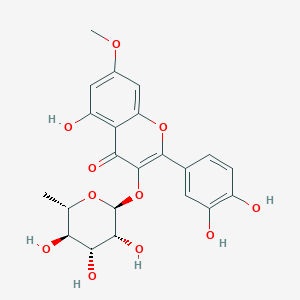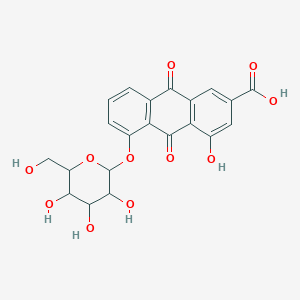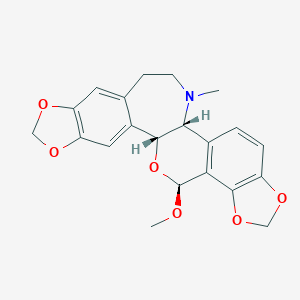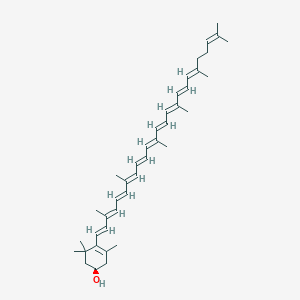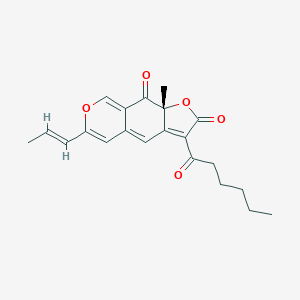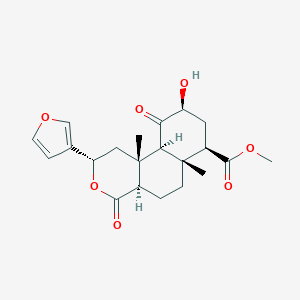
Salvinorin B
Vue d'ensemble
Description
Salvinorin B is the major deacetylated metabolite of salvinorin A, a diterpene from Salvia divinorum with reported psychotropic activity . It is a potent and selective κ-opioid DREADD (KORD) activator . Salvinorin B methoxymethyl ether is a semi-synthetic analogue of the natural product salvinorin A used in scientific research .
Synthesis Analysis
Salvinorin B serves as templates for next-generation analgesics, antipruritics, and dissociative hallucinogens via selective and potent agonism of the kappa-opioid receptor (KOR) . A short asymmetric synthesis that relies on a sterically confined organocatalyst to dissociate acidity from reactivity and effect Robinson annulation of an unactivated nucleophile/unstable electrophile pair has been described .
Molecular Structure Analysis
Salvinorin B contains total 57 bond(s); 31 non-H bond(s), 8 multiple bond(s), 3 rotatable bond(s), 3 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 2 ten-membered ring(s), 2 ester(s) (aliphatic), 1 ketone(s) (aliphatic), 1 hydroxyl group(s) .
Chemical Reactions Analysis
The salvinorins lack basic amines and bind with high affinity and selectivity via complex polyoxygenated scaffolds that have frustrated deep-seated modification by synthesis . A short asymmetric synthesis that relies on a sterically confined organocatalyst to dissociate acidity from reactivity and effect Robinson annulation of an unactivated nucleophile/unstable electrophile pair has been described .
Physical And Chemical Properties Analysis
Salvinorin B is a solid substance with a characteristic odor . The molecular weight is 390.43 g/mol . The melting point and boiling point are not determined .
Applications De Recherche Scientifique
Pharmacokinetics and Pharmacodynamics
Salvinorin B is known to be the major inactive metabolite of Salvinorin A, which is absorbed through the oral mucosa or the respiratory tract. It is rapidly broken down in the gastrointestinal system when swallowed and is quickly eliminated from the body .
Analgesic Research
Salvinorin A and its analogs, including Salvinorin B, have shown promise as analgesics due to their high selectivity for the kappa opioid receptor (KOR). This selectivity could potentially overcome issues related to the current opioid crisis .
Neurological Studies
In preclinical models of demyelination, an analog of Salvinorin B, ethoxymethyl ether Salvinorin B (EOM SalB), has been investigated for its potential to promote remyelination in conditions such as multiple sclerosis .
Substance Abuse Treatment
Salvinorin B has been characterized by its anti-cocaine activity and may have potential applications in treating substance abuse disorders due to its pro-depressant effects on the kappa opioid receptor .
Chemical Space Exploration
Research into Salvinorin B includes exploring its chemical space for potent, selective, and biased interactions with receptors. This could lead to the development of new therapeutic compounds with fewer side effects .
Cultivation and Extraction Studies
The influence of cultivation conditions on the formation of Salvinorin B has been studied to understand how environmental factors affect its synthesis and extraction from natural sources .
Pharmacokinetics and Pharmacodynamics of Salvinorin A and The influence of cultivation conditions on the formation of … - Nature A Route to Potent, Selective, and Biased Salvinorin Chemical Space Molecules | Free Full-Text | Solving an Old Puzzle: Elucidation and … Frontiers | The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B …
Mécanisme D'action
Target of Action
Salvinorin B, a semi-synthetic analogue of the natural product salvinorin A, primarily targets the kappa-opioid receptor (KOR) . The KOR has been identified as a potential target for the development of remyelinating therapies .
Mode of Action
Salvinorin B interacts with the KOR with increased affinity and potency . It acts as a full agonist at KOR in guanosine 5′- O - (3- [ 35 S]thio)triphosphate binding . In cellular assays, Salvinorin B was found to be G-protein biased, an effect often correlated with fewer KOR-mediated side effects .
Biochemical Pathways
It is known that the activation of kor can promote the proliferation of astrocytes via gbetagamma and beta-arrestin 2-dependent mapk-mediated pathways .
Pharmacokinetics
It is known that salvinorin a, from which salvinorin b is derived, is absorbed through the oral mucosa or the respiratory tract, rapidly broken down in the gastrointestinal system to its major inactive metabolite, salvinorin b, when swallowed . Salvinorin A is rapidly distributed, with accumulation in the brain, and quickly eliminated .
Result of Action
The result of Salvinorin B’s action is primarily observed in its potent agonism of the KOR. This has been shown to decrease disease severity in a KOR-dependent manner in preclinical models of demyelination . Furthermore, Salvinorin B treatment decreased immune cell infiltration and increased myelin levels in the central nervous system .
Action Environment
It is known that the cultivation conditions can influence the formation of salvinorin a , which may suggest a similar influence on Salvinorin B
Safety and Hazards
Propriétés
IUPAC Name |
methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O7/c1-20-6-4-12-19(25)28-15(11-5-7-27-10-11)9-21(12,2)17(20)16(23)14(22)8-13(20)18(24)26-3/h5,7,10,12-15,17,22H,4,6,8-9H2,1-3H3/t12-,13-,14-,15-,17-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTMVAIOAAGYAR-CEFSSPBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)O)C)C4=COC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)O)C)C4=COC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465988 | |
| Record name | Salvinorin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Salvinorin B | |
CAS RN |
92545-30-7 | |
| Record name | Salvinorin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092545307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salvinorin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SALVINORIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HNB6FRT7X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of Salvinorin B?
A1: Unlike its close relative, Salvinorin A, Salvinorin B exhibits low affinity for the kappa opioid receptor (KOR) and is considered pharmacologically inactive at this target. [, , , , ]
Q2: Does Salvinorin B exert any effects on the central nervous system?
A2: While considered inactive at the KOR, some studies suggest Salvinorin B might indirectly influence the central nervous system. For instance, central microinjection of Salvinorin B in rats was found to induce c-Fos expression in specific brain regions, although these effects were not directly linked to KOR activation. []
Q3: What is the molecular formula and weight of Salvinorin B?
A3: Salvinorin B has a molecular formula of C22H28O7 and a molecular weight of 400.44 g/mol. [, , ]
Q4: Are there any characteristic spectroscopic features of Salvinorin B?
A4: Yes, Salvinorin B can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy. Complete 1H and 13C NMR spectral assignments for Salvinorin B in various solvents are available. []
Q5: How do structural differences between Salvinorin A and Salvinorin B affect their activity at the KOR?
A5: Salvinorin A is a potent KOR agonist, while Salvinorin B, lacking the C2 acetate group present in Salvinorin A, displays negligible affinity for the receptor. This highlights the critical role of the C2 acetate in binding to and activating the KOR. [, , , , ]
Q6: Have any Salvinorin B derivatives shown promising activity at the KOR?
A6: Yes, several Salvinorin B derivatives have demonstrated potent KOR agonist activity. For instance, 2-methoxymethyl (MOM)-Salvinorin B and ethoxymethyl ether Salvinorin B (EOM Sal B) exhibit high affinity and potency at the KOR, exceeding that of Salvinorin A. These modifications at the C2 position have led to compounds with enhanced pharmacological properties, including improved duration of action. [, , , , ]
Q7: What is the significance of the "classic anomeric" conformation in Salvinorin B alkoxymethyl ethers?
A7: The enhanced potency of Salvinorin B alkoxymethyl ethers, such as MOM-Sal B, is partly attributed to the preferred "classic anomeric" conformation of the alkoxymethyl ether group. This conformation allows the terminal atoms of the group to overlap with corresponding atoms in Salvinorin A, potentially mimicking crucial binding interactions with the KOR. []
Q8: Is Salvinorin A chemically stable?
A8: Salvinorin A is susceptible to hydrolysis, particularly at the C2 ester position. This hydrolysis leads to the formation of the inactive metabolite, Salvinorin B. [, ]
Q9: What enzymes are primarily responsible for the metabolism of Salvinorin A to Salvinorin B?
A9: In rat plasma, carboxylesterases are the primary enzymes involved in the hydrolysis of Salvinorin A to Salvinorin B. []
Q10: What is the primary route of metabolism for Salvinorin A?
A10: The primary metabolic pathway of Salvinorin A involves hydrolysis of the C2 acetate group, leading to the formation of Salvinorin B. [, , ]
Q11: How is Salvinorin A metabolized in the body?
A11: Salvinorin A is rapidly metabolized in vivo, primarily via hydrolysis of the C2 acetate group to form Salvinorin B. This reaction occurs enzymatically, largely attributed to carboxylesterase activity. [, , ]
Q12: Are there sex differences in the pharmacokinetics of Salvinorin A?
A13: Studies in rhesus monkeys have shown pharmacokinetic differences between males and females after intravenous administration of Salvinorin A, suggesting potential sex-dependent variations in its pharmacological effects. []
Q13: How are Salvinorin A and Salvinorin B typically quantified in biological samples?
A14: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly employed technique for the quantification of Salvinorin A and Salvinorin B in biological samples, providing high sensitivity and selectivity. [, , ]
Q14: Can Salvinorin A be directly analyzed in plant material?
A15: Yes, techniques like desorption electrospray ionization mass spectrometry (DESI-MS) allow for the direct analysis of Salvinorin A and other Salvinorin species in Salvia divinorum leaves, offering rapid screening capabilities. []
Q15: What preclinical models have been used to study the effects of Salvinorin B derivatives?
A16: Animal models, particularly rodents, have been instrumental in investigating the pharmacological effects of Salvinorin B derivatives. Studies have employed behavioral assays like the conditioned place preference paradigm, tail-flick test, hot-plate test, and formalin test to assess the analgesic, rewarding, and anti-inflammatory properties of these compounds. [, , , , , , , ]
Q16: What are the potential therapeutic applications of Salvinorin B derivatives?
A16: Salvinorin B derivatives, particularly those with potent and selective KOR agonist activity, hold promise for various therapeutic applications. These include:
- Pain management: KOR agonists have demonstrated analgesic effects in preclinical models of acute and chronic pain. [, , , ]
- Treatment of addiction: KOR activation has been implicated in reducing drug-seeking behavior, suggesting potential for treating substance use disorders. [, , ]
- Anti-inflammatory effects: KOR agonists have shown efficacy in reducing inflammation in animal models. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



